molecular formula C12H18N2 B155460 1-Phenethylpiperazine CAS No. 5321-49-3

1-Phenethylpiperazine

Cat. No. B155460
CAS RN: 5321-49-3
M. Wt: 190.28 g/mol
InChI Key: LKUAPSRIYZLAAO-UHFFFAOYSA-N
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Description

Synthesis and in vivo evaluation of phenethylpiperazine amides

Recent research has focused on the development of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists, which may be beneficial for treating insomnia. The synthesis of these compounds involves introducing a carbonyl group to enhance metabolic stability. Compounds 14 and 27, in particular, have shown promising results in improving deep sleep and sleep consolidation in a rat model at very low doses, indicating their potential as therapeutic agents for sleep maintenance insomnia .

X-ray, NMR, and DFT studies of piperazine complexes

The molecular structure of piperazine complexes has been extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations. These studies have revealed the intricate hydrogen bonding patterns and the chair conformation of the piperazine ring, which is crucial for the stability and formation of these complexes. The interactions between piperazine derivatives and various acids, such as p-hydroxybenzoic acid and l-tartaric acid, have been characterized, providing insights into the supramolecular structures formed by these compounds .

Supramolecular structures constructed by piperazine with aromatic acids

Piperazine and its derivatives form organic salts with aromatic multicomponent acids through proton transfer. The resulting cations and anions are associated via charge-assisted hydrogen bonds, leading to diverse supramolecular architectures. These structures are influenced by the cooperation and competition among various functional groups, and the presence of water molecules plays a significant role in their formation. The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA), highlighting the impact of molecular structure on the physical properties of these salts .

Structural and spectroscopic studies of piperazine complexes

The structural and spectroscopic properties of piperazine complexes with acids like squaric acid and meso-tartaric acid have been studied using X-ray diffraction, FTIR, Raman spectroscopy, and DFT calculations. These studies have provided detailed information on the hydrogen bonding interactions and the conformation of the piperazine ring within these complexes. The findings contribute to a better understanding of the molecular interactions that govern the formation and stability of these supramolecular structures .

Molecular structure analysis of piperazine derivatives

The molecular structure of various piperazine derivatives, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, has been determined using X-ray diffraction. These studies have revealed the preferred conformation of the piperazine ring and the spatial arrangement of substituents, which are important for understanding the behavior of these compounds in more complex systems, such as polymers .

Conformational stability and spectroscopic analysis of 1-acetylpiperazine

The conformational stability and spectroscopic properties of 1-acetylpiperazine have been investigated through experimental and theoretical methods. The preferred conformation and the vibrational spectra have been analyzed using DFT calculations, providing valuable information for the assignment of vibrational modes and understanding the molecular behavior of this compound .

Synthesis and configuration of piperazine intermediates for rifamycins

The synthesis and configuration of piperazine intermediates, such as trans-1-amino-4-benzyl-2,6-dimethylpiperazine, have been described. These intermediates are important for the production of semi-synthetic rifamycins, which are used as antibiotics. The assignment of cis and trans configurations has been based on NMR signal analysis, which is crucial for ensuring the correct stereochemistry in the final therapeutic compounds .

Scientific Research Applications

Serotonin Receptor Antagonism for Sleep Improvement

Research has identified phenethylpiperazine amides as potent and selective antagonists of the serotonin 5-HT(2A) receptor. This antagonism is associated with improved sleep maintenance insomnia. In vivo studies have shown that these compounds, which include 1-phenethylpiperazine, increase sleep consolidation and deep sleep, indicating potential applications in sleep disorder treatments (Xiong et al., 2010).

Sigma Receptor Studies for Neurology and Oncology

N-1-allyl-N´-4-phenethylpiperazine analogs were investigated for their potential in sigma receptor studies, particularly relevant in neurology, psychiatry, and oncology. These studies involve radioiodinated σ(1) receptor ligands, offering insights into the role of 1-phenethylpiperazine derivatives in these fields (Lever et al., 2012).

CCR1 Antagonism for Inflammatory Diseases

1-Phenethylpiperazine derivatives have been identified as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds demonstrated good receptor affinity and favorable in vivo pharmacokinetic properties, marking them as potential therapeutic agents for inflammatory conditions (Norman, 2006).

Analgesic Potential

Research on 1-phenethylpiperazine derivatives has shown potent analgesic activities. For instance, certain compounds demonstrated significant inhibition of pain at certain dosages, suggesting their potential application in pain management (Okada et al., 1984).

Cancer Treatment Research

In the field of oncology, phenethylpiperazine side chains have been identified as potent replacements in pyrrolopyrimidines, acting as specific MRP1 inhibitors. This discovery is significant for enhancing the efficacy of anticancer drugs and overcoming multidrug resistance, a major challenge in cancer treatment (Wang et al., 2004).

properties

IUPAC Name

1-(2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUAPSRIYZLAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201292
Record name 1-Phenethylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethylpiperazine

CAS RN

5321-49-3
Record name 1-(2-Phenylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5321-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenethylpiperazine
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Record name 1-Phenethylpiperazine
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Record name 1-phenethylpiperazine
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Synthesis routes and methods

Procedure details

Using β-phenethyl bromide and piperzine, the procedure of Reference Example 16 was otherwise repeated to provide the title compound. Yield 92%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T MAEJIMA - jlc.jst.go.jp
… p 5) 1-Phenethylpiperazine (II) was prepared in the same manner as reported for preparation of 1-benzylpiperazine; JCCraig and RJYoung, “Organic Syntheses,” Coll. Vol. V. …
Number of citations: 0 jlc.jst.go.jp
J OKADA, K NAKANO, M SHIMABAYASHI… - Chemical and …, 1984 - jstage.jst.go.jp
… Namely, 1-phenethylpiperazine (IDs) was used as the starting material for the following syntheses. Acylation of II with oc-bromopropionyl bromide gave 1-(2-bromopropionyl)-4…
Number of citations: 9 www.jstage.jst.go.jp
JR Nickell, JP Culver, V Janganati, G Zheng… - Bioorganic & medicinal …, 2016 - Elsevier
… reflux temperature for 8 h to afford 1-phenethylpiperazine (8). In this reaction, excess piperazine was utilized to ensure selective mono-N-alkylation. 1-Phenethylpiperazine (8) was then …
Number of citations: 5 www.sciencedirect.com
J OKADA, M SHIMABAYASHI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
… )-4-phenetliylpiperazine (4e): A solution of a—bromopropionyl bromide (11.9 g) in absolute benzene (50 ml) was added dropwise to a solution of 1-phenethylpiperazine (2e) (21 g) in …
Number of citations: 6 www.jstage.jst.go.jp
ER Hankosky, SR Joolakanti, JR Nickell… - Bioorganic & medicinal …, 2017 - Elsevier
… 1,4-Piperazine (10) was reacted with a variety of substituted phenethylbromides (11) in toluene at reflux temperature to afford 1-phenethylpiperazine (12), which was alkylated with …
Number of citations: 2 www.sciencedirect.com
V Abbhi, L Saini, S Mishra, G Sethi, AP Kumar… - Bioorganic & Medicinal …, 2017 - Elsevier
… , 1-benzhydrylpiperazine, 1-(4-methoxyphenyl)piperazine, 1-(4-nitrophenyl)piperazine, 1-{4-(furan-2-carbonyl)}piperazine, 1-(2-methoxyphenyl)piperazine and 1-phenethylpiperazine …
Number of citations: 14 www.sciencedirect.com
HL Wang, J Katon, C Balan, AW Bannon… - Journal of medicinal …, 2007 - ACS Publications
… This material was prepared according to the procedure described for compound 14 from 1-phenethylpiperazine (360 mg, 1.90 mmol) and N-(4-(6-chloro-pyrimidin-4-yloxy)-benzothiazol-…
Number of citations: 76 pubs.acs.org
B Capuano, IT Crosby, CM Forsyth, EJ Lloyd… - … Section E: Structure …, 2008 - scripts.iucr.org
… ), and the monosubstituted piperazine, 1-phenethylpiperazine (Capuano et al., 2003), in the presence of a Lewis acid, (TiCl 4 ). A stirred solution of 1-phenethylpiperazine (1.00 g, 5.28 …
Number of citations: 1 scripts.iucr.org
OG Ganina, IS Veselov, GV Grishina, AY Fedorov… - Russian chemical …, 2006 - Springer
… 1 (2 Fluorophenyl) and 1 phenethylpiperazine were purchased from Aldrich; 4 and 3 … 1 Phenethylpiperazine (0.250 g, 1.32 mmol) was added to the resulting solution, and the mixture …
Number of citations: 16 link.springer.com
E Perrotta, M Altamura, T Barani, S Bindi… - Journal of …, 2001 - ACS Publications
A method to prepare 1,3-disubstituted 2,6-diketopiperazines (2,6-DKP) as useful heterocyclic library scaffolds in the search of new leads for drug discovery is described. The method …
Number of citations: 16 pubs.acs.org

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